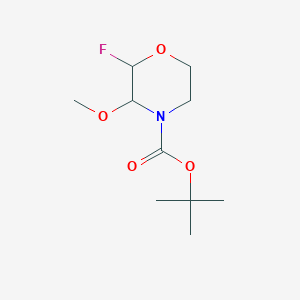
Tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a tert-butyl ester, a fluorine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters and fluorinating agents. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom and methoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-fluoro-3-methoxypyrrolidine-4-carboxylate
- Tert-butyl 2-fluoro-3-methoxyazetidine-4-carboxylate
- Tert-butyl 2-fluoro-3-methoxypiperidine-4-carboxylate
Uniqueness
Tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate is unique due to its morpholine ring, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
Molecular Formula |
C10H18FNO4 |
|---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate |
InChI |
InChI=1S/C10H18FNO4/c1-10(2,3)16-9(13)12-5-6-15-7(11)8(12)14-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
XHENQGHSSPLTQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















